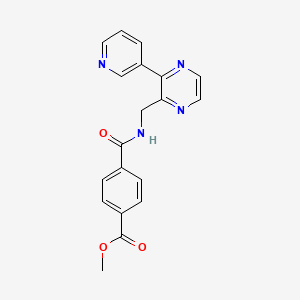
Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to a class of compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound may also have structural similarities to “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid”, which has an empirical formula of C17H13N3O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve complex organic reactions. For example, a Diels–Alder reaction was used in the synthesis of a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” is a solid compound with an empirical formula of C17H13N3O2 .科学的研究の応用
Synthesis and Antibacterial Activity
A study by El-Haggar et al. (2015) described the synthesis of novel coumarin derivatives starting from a similar chemical structure. These compounds were evaluated for their antibacterial activity against various bacterial strains, demonstrating significant antibacterial properties, particularly one compound showing promising activity with minimum inhibitory concentrations (MIC) against B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
Photocatalytic and Electrocatalytic Performances
Hao et al. (2019) synthesized three bulky conjugated coordination polymers based on a similar structural motif, demonstrating varied photocatalytic activities for the degradation of organic dyes and good electrocatalytic activity towards the reduction of hydrogen peroxide. This study highlights the compound's potential in environmental remediation and as a catalyst in reducing reactions (Hao et al., 2019).
Heterocyclic Systems Synthesis
Research by Toplak et al. (1999) utilized a structurally related compound for the synthesis of various heterocyclic systems, including pyrimidinones and pyrazinopyrimidinones. This work emphasizes the versatility of such compounds in synthesizing complex heterocyclic structures, which are significant in pharmaceutical chemistry (Toplak et al., 1999).
Supramolecular Chemistry
A study by Fang et al. (2020) explored the cocrystallization of a pyridine derivative with various carboxylic acids, resulting in supramolecular adducts with unique hydrogen-bonded structures. This research demonstrates the compound's utility in forming supramolecular architectures, which could have implications in materials science and nanotechnology (Fang et al., 2020).
作用機序
Safety and Hazards
The safety and hazards associated with similar compounds are typically provided in material safety data sheets. For instance, “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .
将来の方向性
The future directions for research on similar compounds could involve further exploration of their anti-tubercular activity and potential applications in the treatment of tuberculosis . Additionally, the synthesis of novel derivatives and evaluation of their biological activity could be a promising area of research .
特性
IUPAC Name |
methyl 4-[(3-pyridin-3-ylpyrazin-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-26-19(25)14-6-4-13(5-7-14)18(24)23-12-16-17(22-10-9-21-16)15-3-2-8-20-11-15/h2-11H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJTMUEOILWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)
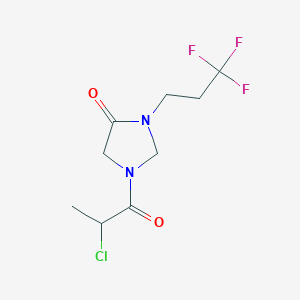
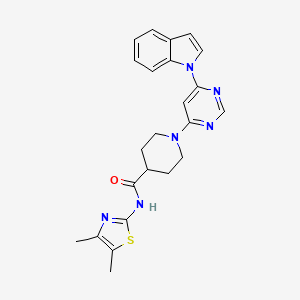
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
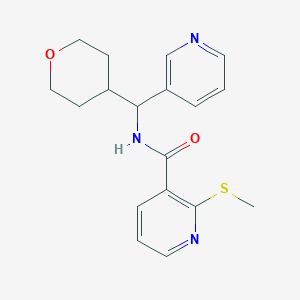
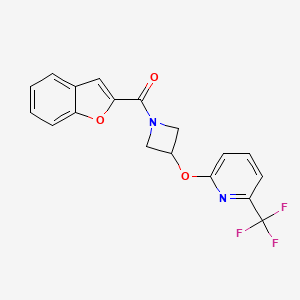
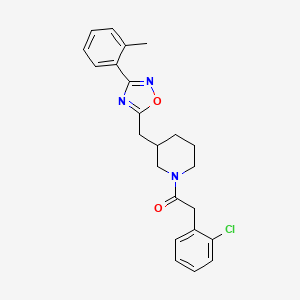
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)
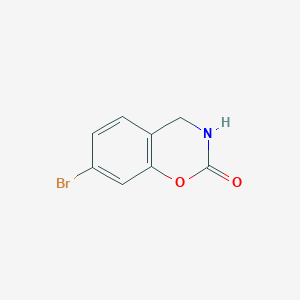
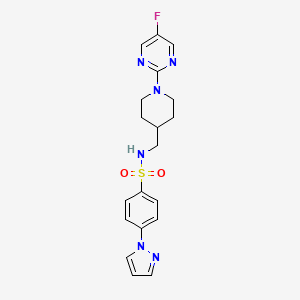
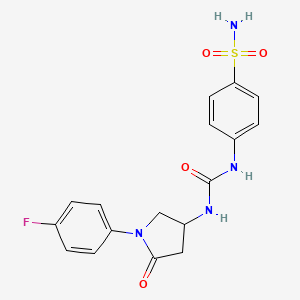
![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)